molecular formula C30H52O2 B13422931 (3R,6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol

(3R,6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol

Cat. No.: B13422931
M. Wt: 444.7 g/mol
InChI Key: GRPNWQFOKYUABH-DLBGYGIOSA-N
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Description

(3R,6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol is a complex organic compound characterized by its multiple double bonds and hydroxyl groups. This compound is notable for its intricate structure, which includes several methyl groups and conjugated double bonds, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol typically involves multiple steps, including the formation of the carbon backbone and the introduction of functional groups. Common synthetic routes may involve the use of Grignard reagents, Wittig reactions, and selective hydrogenation processes. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3R,6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions include various oxidized derivatives, fully saturated hydrocarbons, and substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (3R,6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple double bonds and hydroxyl groups allow it to participate in various biochemical pathways, potentially modulating enzyme activity or receptor binding. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol apart from similar compounds is its specific arrangement of double bonds and hydroxyl groups, which confer unique chemical reactivity and biological activity. This distinct structure allows for a diverse range of applications and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

(3R,6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol

InChI

InChI=1S/C30H52O2/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29(31)30(7,8)32/h14-16,20-21,29,31-32H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+/t29-/m1/s1

InChI Key

GRPNWQFOKYUABH-DLBGYGIOSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CC[C@H](C(C)(C)O)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)C)C)C

Origin of Product

United States

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